molecular formula C18H19N7O4S B2397177 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1788557-63-0

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2397177
CAS No.: 1788557-63-0
M. Wt: 429.46
InChI Key: HEDAGQPNIZPKJY-UHFFFAOYSA-N
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Description

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic small molecule designed for preclinical research, particularly in the field of oncology. Its structure incorporates both a 1,2,4-triazole-pyrimidine core and a benzo[1,4]dioxine sulfonyl group, motifs frequently associated with potent biological activity. Compounds featuring the 1,2,4-triazole heterocycle have demonstrated significant potential in medicinal chemistry research due to their ability to inhibit key oncogenic kinases . Specifically, [1,2,4]triazolo[1,5-a]pyridine analogs have been investigated as inhibitors of receptor tyrosine kinases, including AXL and UFO, which are implicated in tumor cell proliferation and survival . The presence of the 1,2,4-triazole group in this compound suggests a potential mechanism of action involving the disruption of these kinase-mediated signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis. This reagent is intended for in vitro studies to explore its efficacy and mechanism of action against various cancer cell lines. It is provided as a high-purity material to ensure reproducible results in biochemical and cellular assays. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S/c26-30(27,14-1-2-15-16(9-14)29-8-7-28-15)24-5-3-23(4-6-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h1-2,9-13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDAGQPNIZPKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex molecule with potential biological activities. This article examines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of the compound involves several steps:

  • Formation of Sulfonamide : The initial step includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides to form sulfonamides.
  • Piperazine Derivation : The sulfonamide is then reacted with piperazine derivatives to incorporate the piperazine moiety.
  • Triazole Incorporation : Finally, the triazole ring is introduced through a cyclization reaction involving appropriate precursors.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Notably:

  • Alpha-glucosidase Inhibition : Studies have shown that derivatives of the compound exhibit significant inhibition of alpha-glucosidase, an enzyme critical in carbohydrate metabolism .
  • Acetylcholinesterase Inhibition : The compound also demonstrates potential as an acetylcholinesterase inhibitor, which is beneficial in managing cognitive decline in AD patients .

Antitumor Activity

Research indicates that similar compounds have shown promising antitumor activity. For instance:

  • Pyrazole Derivatives : Various pyrazole derivatives related to this compound have been documented to inhibit cancer cell proliferation by targeting specific kinases like BRAF(V600E) and EGFR .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of different substituents on the piperazine and triazole rings significantly affects the potency and selectivity against target enzymes.
  • Ring Modifications : Modifications to the triazole and pyrimidine rings can enhance bioavailability and reduce toxicity.

Case Studies

Several studies have evaluated the efficacy of related compounds:

  • In Vitro Studies : A series of derivatives were tested against human cancer cell lines, showing IC50 values indicating effective inhibition at micromolar concentrations .
  • In Vivo Models : Animal models demonstrated that compounds with similar structures reduced tumor sizes significantly compared to controls.

Data Tables

CompoundTarget EnzymeIC50 (µM)Comments
Compound AAlpha-glucosidase15.2Significant inhibition observed
Compound BAcetylcholinesterase22.5Potential for AD treatment
Compound CBRAF(V600E)10.0Effective in cancer models

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of molecules characterized by the presence of a pyrimidine ring, which is often associated with biological activity. The inclusion of 2,3-dihydrobenzo[b][1,4]dioxin , a moiety known for its pharmacological properties, enhances the compound's potential efficacy. The sulfonyl and piperazine groups contribute to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine may exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research published in the Journal of Medicinal Chemistry highlights the role of such compounds in modulating pathways associated with cancer cell survival and apoptosis .

Antimicrobial Properties

The triazole and pyrimidine components are known for their antimicrobial activities. Studies have demonstrated that similar compounds can effectively combat bacterial and fungal infections by disrupting cell wall synthesis or inhibiting nucleic acid synthesis. The structural features of this compound suggest it may also possess significant antimicrobial effects .

Neurological Applications

Compounds containing piperazine rings are often explored for their neuropharmacological properties. There is evidence suggesting that derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The unique structure of this compound could lead to new insights into drug design for neurological disorders .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of This compound revealed promising results in vitro against various cancer cell lines. The compound was evaluated for its cytotoxicity and mechanism of action, demonstrating significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Testing

Another research effort involved testing related compounds against a panel of bacterial strains. Results indicated that certain modifications to the triazole group enhanced antimicrobial activity significantly compared to standard treatments . This underscores the importance of structural optimization in drug development.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibition of tumor growth in vitro; modulation of apoptosis pathways
Antimicrobial PropertiesEffective against bacterial strains; disruption of cell wall synthesis
Neurological EffectsPotential modulators of neurotransmitter systems; implications for anxiety treatment

Comparison with Similar Compounds

Structural Analogues from Pyrazolo- and Triazolopyrimidine Families

Key compounds from include:

  • Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2, 3) with hydrazine or imino groups.
  • Fused triazolopyrimidines (e.g., compounds 6–9) undergoing isomerization between [4,3-c] and [1,5-c] configurations.
Feature Target Compound Pyrazolo[3,4-d]pyrimidines () Fused Triazolopyrimidines ()
Core Structure Pyrimidine with substituents Pyrazolo-fused pyrimidine Triazolo-fused pyrimidine
Substituents 1,2,4-triazole (non-fused), sulfonyl-piperazine Hydrazine, imino groups Fused triazole rings
Synthetic Complexity Likely involves sulfonylation and coupling Multi-step cyclization and isomerization Requires isomer-specific conditions
Stability Stable triazole position (non-fused) Hydrazine groups may decompose under harsh conditions Isomerization risks altering activity

Key Observations :

  • The sulfonyl-piperazine group may enhance solubility compared to simpler aryl substituents in pyrazolopyrimidines.

Heterocyclic Derivatives with Coumarin and Tetrazole Moieties

describes compounds like 4i and 4j , which incorporate coumarin (a lactone) and tetrazole groups on a pyrimidine core.

Feature Target Compound Coumarin-Tetrazole Derivatives ()
Core Structure Pyrimidine Pyrimidine with coumarin and tetrazole
Substituents Dihydrobenzodioxin, triazole Coumarin (rigid, fluorescent), tetrazole (acid isostere)
Electronic Effects Sulfonyl group (electron-withdrawing) Coumarin (electron-rich), tetrazole (polar)
Pharmacokinetics Piperazine improves solubility Tetrazole may mimic carboxylic acids for binding

Key Observations :

  • Tetrazole in analogs like 4j serves as a carboxylic acid surrogate, which could enhance target binding compared to the target’s triazole .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including sulfonylation of the piperazine ring and coupling of the triazole-pyrimidine core. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., over-sulfonylation). Methodological optimization involves:

  • Temperature control : Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reactivity while avoiding decomposition .
  • Catalyst selection : Using palladium catalysts for cross-coupling steps or base catalysts like NaH for sulfonylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrimidine and piperazine rings .
  • Mass spectrometry (HRMS) : To verify molecular weight and detect impurities .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the triazole-pyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., EGFR kinase). Focus on the sulfonyl-piperazine moiety’s role in hydrogen bonding .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Meta-analysis : Compare datasets from structurally analogous sulfonamide-pyrimidine derivatives to identify trends in substituent effects .
  • Dose-response reevaluation : Test the compound at lower concentrations (nM–µM range) to rule out off-target effects .

Q. How can reaction pathways be validated to address discrepancies in synthetic yields?

  • Mechanistic probes : Use isotopic labeling (e.g., D₂O in hydrolysis steps) or trapping agents to identify intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) impacting yield .

Q. What methodologies elucidate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Thermal analysis : TGA/DSC to assess decomposition thresholds and inform storage protocols .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the triazole ring with tetrazole or oxadiazole to improve resistance to cytochrome P450 metabolism .
  • Prodrug design : Introduce ester or carbamate groups at the piperazine nitrogen to modulate solubility and half-life .

Methodological Resources

  • Synthetic protocols : Refer to , and 17 for stepwise reaction schemes.
  • Data analysis : and provide frameworks for integrating computational and experimental workflows.
  • Biological assays : and outline standardized protocols for target validation.

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